molecular formula C23H26FN3O4S B11343462 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11343462
M. Wt: 459.5 g/mol
InChI Key: ZNLWAQRLAHUNMN-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a fluorophenyl group, and a methanesulfonyl moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride.

    Carbamoylation: The prop-2-en-1-yl group is introduced through a carbamoylation reaction using an appropriate isocyanate derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the biological context, but may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide
  • 1-[(2-Bromophenyl)methanesulfonyl]-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide

Uniqueness: 1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H26FN3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[2-(prop-2-enylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H26FN3O4S/c1-2-13-25-23(29)19-8-4-6-10-21(19)26-22(28)17-11-14-27(15-12-17)32(30,31)16-18-7-3-5-9-20(18)24/h2-10,17H,1,11-16H2,(H,25,29)(H,26,28)

InChI Key

ZNLWAQRLAHUNMN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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